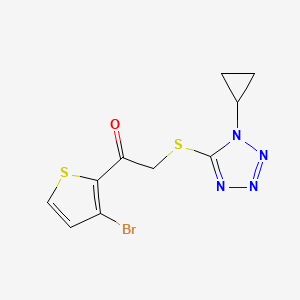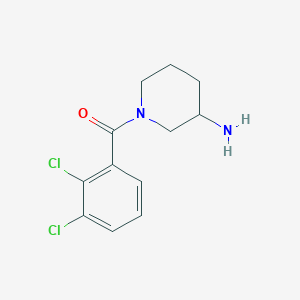
1-(3-Bromothiophen-2-yl)-2-((1-cyclopropyl-1h-tetrazol-5-yl)thio)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromothiophen-2-yl)-2-((1-cyclopropyl-1h-tetrazol-5-yl)thio)ethan-1-one is a synthetic organic compound that features a brominated thiophene ring and a tetrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromothiophen-2-yl)-2-((1-cyclopropyl-1h-tetrazol-5-yl)thio)ethan-1-one typically involves multiple steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Tetrazole: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The brominated thiophene and the tetrazole are coupled using a suitable base and solvent, often under reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
1-(3-Bromothiophen-2-yl)-2-((1-cyclopropyl-1h-tetrazol-5-yl)thio)ethan-1-one can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to hydrogen, or the ketone group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or dehalogenated thiophenes.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(3-Bromothiophen-2-yl)-2-((1-cyclopropyl-1h-tetrazol-5-yl)thio)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated thiophene and tetrazole moieties could play crucial roles in these interactions.
相似化合物的比较
Similar Compounds
1-(3-Chlorothiophen-2-yl)-2-((1-cyclopropyl-1h-tetrazol-5-yl)thio)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromothiophen-2-yl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-one: Similar structure but with a methyl group on the tetrazole ring.
Uniqueness
1-(3-Bromothiophen-2-yl)-2-((1-cyclopropyl-1h-tetrazol-5-yl)thio)ethan-1-one is unique due to the combination of a brominated thiophene and a cyclopropyl-substituted tetrazole, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C10H9BrN4OS2 |
|---|---|
分子量 |
345.2 g/mol |
IUPAC 名称 |
1-(3-bromothiophen-2-yl)-2-(1-cyclopropyltetrazol-5-yl)sulfanylethanone |
InChI |
InChI=1S/C10H9BrN4OS2/c11-7-3-4-17-9(7)8(16)5-18-10-12-13-14-15(10)6-1-2-6/h3-4,6H,1-2,5H2 |
InChI 键 |
IFMNRNZMSPVEOQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2C(=NN=N2)SCC(=O)C3=C(C=CS3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(S)-6-Ethyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14907506.png)

![2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4h)-yl)-6-fluorobenzonitrile](/img/structure/B14907529.png)



![6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14907561.png)


